molecular formula C12H10F2N2O2S B2702020 (2E)-[(2,5-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile CAS No. 1454881-52-7

(2E)-[(2,5-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

Cat. No.: B2702020
CAS No.: 1454881-52-7
M. Wt: 284.28
InChI Key: RMAMDWGXVGEJPB-ZRDIBKRKSA-N
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Description

. This compound is characterized by the presence of a difluorophenyl group, a sulfonyl group, and a pyrrolidinylidene acetonitrile moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (2E)-(2,5-difluorophenyl)sulfonylacetonitrile typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of the Difluorophenyl Group:

    Formation of the Acetonitrile Moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

(2E)-(2,5-difluorophenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can undergo reduction reactions, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo substitution reactions, often using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-(2,5-difluorophenyl)sulfonylacetonitrile has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: This compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: This compound is used in industrial processes, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-(2,5-difluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The specific pathways involved depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

(2E)-(2,5-difluorophenyl)sulfonylacetonitrile can be compared with other similar compounds, such as:

    (2E)-(2,4-difluorophenyl)sulfonylacetonitrile: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    (2E)-(2,5-difluorophenyl)sulfonylacetonitrile: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

The uniqueness of (2E)-(2,5-difluorophenyl)sulfonylacetonitrile lies in its specific substitution pattern and the presence of the pyrrolidine ring, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(2E)-2-(2,5-difluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-8-3-4-9(14)11(6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAMDWGXVGEJPB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)F)F)/NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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